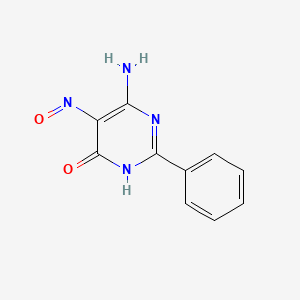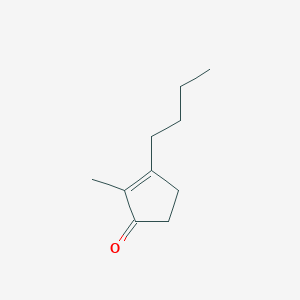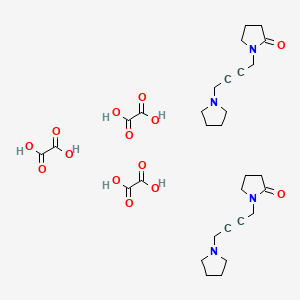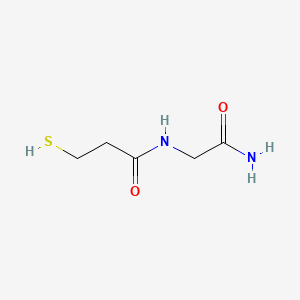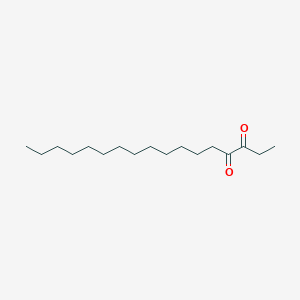
Magnesium--praseodymium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium-praseodymium (3/1) is an intermetallic compound composed of magnesium and praseodymium in a 3:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium-praseodymium (3/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium, such as LiCl-KCl, using a magnesium electrode. The reduction process leads to the formation of the intermetallic compound Mg_3Pr .
Industrial Production Methods
Industrial production of magnesium-praseodymium (3/1) typically involves molten salt electrolysis. In this process, praseodymium chloride (PrCl_3) is dissolved in a molten salt mixture, and a magnesium electrode is used to reduce the praseodymium ions, resulting in the formation of the intermetallic compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium-praseodymium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides and magnesium oxides.
Reduction: Praseodymium ions can be reduced to form the intermetallic compound.
Substitution: The compound can participate in substitution reactions where praseodymium or magnesium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Electrochemical reduction using a magnesium electrode in a molten salt medium.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Praseodymium oxide (Pr_2O_3) and magnesium oxide (MgO).
Reduction: Magnesium-praseodymium (3/1) compound.
Substitution: New intermetallic compounds depending on the substituting element.
Scientific Research Applications
Magnesium-praseodymium (3/1) has several scientific research applications:
Materials Science: The compound is studied for its potential use in high-strength alloys and advanced materials due to its unique mechanical properties.
Electrochemistry: It is used in electrochemical studies for the separation and extraction of rare earth elements.
Corrosion Resistance: Praseodymium-modified magnesium alloys exhibit improved corrosion resistance, making them suitable for use in harsh environments.
Biomedical Applications: Magnesium alloys, including those containing praseodymium, are explored for use in biodegradable implants and medical devices.
Mechanism of Action
The mechanism by which magnesium-praseodymium (3/1) exerts its effects is primarily related to its electrochemical properties. The compound’s ability to undergo redox reactions makes it valuable in electrochemical applications. Additionally, the presence of praseodymium enhances the mechanical and corrosion-resistant properties of magnesium alloys, making them suitable for various industrial and biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium-neodymium (3/1): Similar to magnesium-praseodymium (3/1), this compound is used in high-strength alloys and has comparable electrochemical properties.
Magnesium-yttrium (3/1): Known for its excellent mechanical properties and corrosion resistance, making it suitable for aerospace applications.
Magnesium-gadolinium (3/1): Used in advanced materials and exhibits unique magnetic properties.
Uniqueness
Magnesium-praseodymium (3/1) stands out due to its specific combination of mechanical strength, corrosion resistance, and electrochemical properties. The presence of praseodymium enhances the overall performance of magnesium alloys, making them suitable for a wide range of applications, from industrial to biomedical fields .
Properties
CAS No. |
12032-61-0 |
|---|---|
Molecular Formula |
Mg3Pr |
Molecular Weight |
213.82 g/mol |
InChI |
InChI=1S/3Mg.Pr |
InChI Key |
AXZQLWABXSZXAY-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


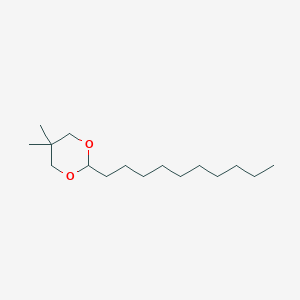
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

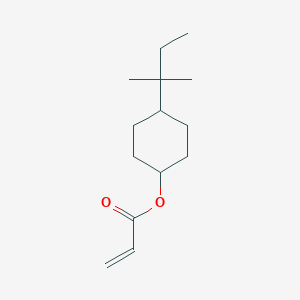
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
